Cas no 2138427-58-2 (Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate)
![Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2138427-58-2x500.png)
Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-728056
- 2138427-58-2
- ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate
- Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate
-
- インチ: 1S/C10H8FNO4S2/c1-2-16-10(13)7-8(18(11,14)15)6-4-3-5-12-9(6)17-7/h3-5H,2H2,1H3
- InChIKey: ZTZUAFMYZMWEEH-UHFFFAOYSA-N
- SMILES: S(C1=C(C(=O)OCC)SC2C1=CC=CN=2)(=O)(=O)F
計算された属性
- 精确分子量: 288.98787825g/mol
- 同位素质量: 288.98787825g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 422
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 110Ų
Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-728056-1.0g |
ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate |
2138427-58-2 | 1g |
$0.0 | 2023-06-06 |
Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate (CAS No. 2138427-58-2)
Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate (CAS No. 2138427-58-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound belongs to the thienopyridine family, a class of molecules known for their diverse biological activities and applications in drug discovery. The presence of both fluorosulfonyl and ester functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules.
In recent years, the demand for fluorinated compounds like Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate has surged, driven by their enhanced metabolic stability and bioavailability. Researchers are particularly interested in its potential as a building block for kinase inhibitors and antiviral agents, topics frequently searched in academic and industrial circles. The compound's CAS No. 2138427-58-2 is often queried in databases such as SciFinder and Reaxys, reflecting its growing relevance in synthetic chemistry.
One of the key advantages of Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate lies in its reactivity. The fluorosulfonyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions, while the ethyl carboxylate moiety offers opportunities for further derivatization. This dual functionality aligns with current trends in fragment-based drug design, a hot topic in medicinal chemistry. Moreover, its thienopyridine core is structurally similar to several FDA-approved drugs, making it a promising candidate for structure-activity relationship (SAR) studies.
From an industrial perspective, the synthesis of Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate often involves multi-step protocols, including Pd-catalyzed cross-coupling and electrophilic fluorosulfonylation. These methods are frequently discussed in patents and peer-reviewed journals, highlighting the compound's commercial viability. Environmental considerations, such as green chemistry and atom economy, are also increasingly applied to its production, addressing sustainability concerns raised by modern researchers.
In summary, Ethyl 3-(fluorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate (CAS No. 2138427-58-2) represents a cutting-edge example of how heterocyclic chemistry continues to evolve. Its applications span from drug discovery to material science, making it a subject of ongoing investigation. As the scientific community prioritizes precision medicine and sustainable synthesis, this compound is poised to play a pivotal role in future innovations.
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